1-Cyclohexyl-1H-pyrazol-5-amine
CAS No.: 3528-50-5
Cat. No.: VC2407387
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3528-50-5 |
---|---|
Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 2-cyclohexylpyrazol-3-amine |
Standard InChI | InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 |
Standard InChI Key | PTQWQGFQOJOBJK-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C(=CC=N2)N |
Canonical SMILES | C1CCC(CC1)N2C(=CC=N2)N |
Introduction
Chemical Properties and Identification
Structure and Nomenclature
1-Cyclohexyl-1H-pyrazol-5-amine features a pyrazole core, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound's structure is characterized by a cyclohexyl substituent attached to one of the nitrogen atoms (N1) of the pyrazole ring, while an amino group is positioned at the C5 carbon. This structural arrangement contributes to the compound's chemical reactivity and potential applications in various synthetic pathways.
The compound is recognized by several synonyms in chemical databases and literature, including 2-cyclohexylpyrazol-3-amine and 1H-pyrazol-5-amine, 1-cyclohexyl-. The IUPAC nomenclature provides a standardized naming convention, identifying the position of substituents and the core heterocyclic structure .
Physical and Chemical Characteristics
The physical properties of 1-Cyclohexyl-1H-pyrazol-5-amine include a molecular weight of 165.24 g/mol and a calculated LogP value of 1.71, indicating moderate lipophilicity . This lipophilicity profile suggests a balance between hydrophilic and hydrophobic properties, which can influence its solubility in various solvents and potential for membrane permeability in biological systems.
The compound is reported to exhibit corrosive and irritant properties, necessitating appropriate safety measures during handling and storage. These hazardous properties are consistent with other amine-containing heterocycles, which can show basic behavior and potential reactivity with various chemical reagents.
Identification Parameters
Precise identification of 1-Cyclohexyl-1H-pyrazol-5-amine can be achieved through various analytical parameters, summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 3528-50-5 |
Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 2-cyclohexylpyrazol-3-amine |
Standard InChI | InChI=1S/C9H15N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h6-8H,1-5,10H2 |
Standard InChIKey | PTQWQGFQOJOBJK-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C(=CC=N2)N |
Canonical SMILES | C1CCC(CC1)N2C(=CC=N2)N |
PubChem Compound ID | 77060 |
LogP | 1.71 |
These identification parameters provide a comprehensive profile for the unambiguous recognition of 1-Cyclohexyl-1H-pyrazol-5-amine in chemical databases and literature .
Analytical Methods
Analytical Applications
The established liquid chromatography method for 1-Cyclohexyl-1H-pyrazol-5-amine offers versatility across various analytical applications. The method is scalable, making it suitable for both analytical and preparative separations. This scalability is particularly valuable for the isolation and purification of the compound from reaction mixtures or for the identification and quantification of impurities .
In pharmacokinetic studies, the HPLC method can be employed to monitor the concentration of 1-Cyclohexyl-1H-pyrazol-5-amine in biological samples, providing insights into its absorption, distribution, metabolism, and excretion processes. This application is essential for understanding the compound's behavior in biological systems, whether for toxicological assessment or potential pharmaceutical development .
The chromatographic conditions can be optimized based on the specific requirements of the analysis, such as sample matrix complexity, required detection limits, and analysis time constraints. The method's adaptability makes it a valuable tool in the analytical toolkit for studying 1-Cyclohexyl-1H-pyrazol-5-amine across various research contexts.
Research Context and Applications
Position in Pyrazole Chemistry
1-Cyclohexyl-1H-pyrazol-5-amine belongs to the broader class of 5-aminopyrazoles, which have been the subject of extensive research due to their versatile applications in pharmaceutical and agrochemical industries. The 5-aminopyrazole scaffold has attracted considerable interest because of its diverse biological and medicinal properties, which have prompted numerous investigations into synthetic routes for these heterocycles .
The historical context of 5-aminopyrazole chemistry dates back more than a century, with comprehensive reviews of their chemistry appearing in published books as early as the 1960s. This long-standing research interest underscores the significance of this heterocyclic system in organic and medicinal chemistry .
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